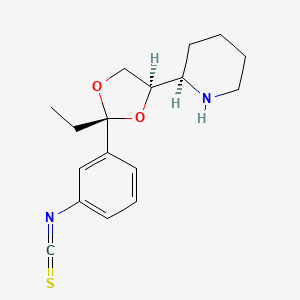

Etoxadrol-2-isothiocyanate

Description

Properties

CAS No. |

117994-64-6 |

|---|---|

Molecular Formula |

C17H22N2O2S |

Molecular Weight |

318.435 |

IUPAC Name |

(2R)-2-[(2R,4R)-2-ethyl-2-(3-isothiocyanatophenyl)-1,3-dioxolan-4-yl]piperidine |

InChI |

InChI=1S/C17H22N2O2S/c1-2-17(13-6-5-7-14(10-13)19-12-22)20-11-16(21-17)15-8-3-4-9-18-15/h5-7,10,15-16,18H,2-4,8-9,11H2,1H3/t15-,16+,17-/m1/s1 |

InChI Key |

YLEFFVJJULTPHH-IXDOHACOSA-N |

SMILES |

CCC1(OCC(O1)C2CCCCN2)C3=CC(=CC=C3)N=C=S |

Synonyms |

etoxadrol-2-isothiocyanate |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethoxycarbonyl Isothiocyanate (ECIT)

ECIT (ethoxycarbonyl isothiocyanate) is a reagent used to synthesize bicyclic heterocycles, such as 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazin-2-one-4-thiones. These compounds share structural motifs with Etoxadrol-2-isothiocyanate, including the isothiocyanate group and bicyclic architecture. Key differences include:

- Functional Groups : ECIT contains an ethoxycarbonyl moiety (-O-CO-O-) adjacent to the isothiocyanate, whereas this compound likely integrates the isothiocyanate into a rigid bicyclic system.

- Applications : ECIT serves as a synthetic intermediate, while this compound may act directly as a therapeutic agent due to its stabilized structure.

- Reactivity : ECIT’s ethoxycarbonyl group enhances electrophilicity, facilitating cycloaddition reactions. This compound’s bicyclic structure may reduce reactivity but improve target binding specificity .

Hexamethylene Diisocyanate (HDI)

HDI (1,6-diisocyanatohexane; CAS 822-06-0) is an aliphatic diisocyanate used in polyurethane production. Comparisons focus on functional group chemistry and toxicity:

- Functional Groups : HDI has two isocyanate (-N=C=O) groups, contrasting with this compound’s single isothiocyanate (-N=C=S). The sulfur atom in isothiocyanates confers distinct electronic and nucleophilic properties.

- Applications : HDI is industrial (e.g., coatings, adhesives), whereas this compound is hypothesized for pharmaceutical use.

- Toxicity : HDI is a respiratory irritant with stringent handling requirements. Isothiocyanates like this compound may exhibit lower volatility but require careful toxicity profiling .

Toluene Diisocyanate (TDI)

TDI (a mixture of 2,4- and 2,6-diisocyanatotoluene isomers) shares industrial relevance with HDI but differs from this compound in key aspects:

- Nomenclature Complexity: TDI has multiple synonyms (e.g., benzene, 1,3-diisocyanatomethyl), highlighting challenges in chemical identification. This compound’s naming follows systematic IUPAC rules, reducing ambiguity .

- Reactivity : TDI’s aromatic isocyanates are more reactive than aliphatic HDI but less so than isothiocyanates due to sulfur’s polarizability.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Research Findings on Bioactivity

Critical Notes

- Limitations : Direct data on this compound are sparse; comparisons rely on structural analogs and reaction pathways.

- Safety : Isothiocyanates and isocyanates require rigorous safety protocols due to reactivity and toxicity risks.

Preparation Methods

Enantioselective Introduction of the Isothiocyanate Group

The foundational synthesis involves modifying etoxadrol’s phenyl ring with an isothiocyanate group at the meta position. Starting with enantiomerically pure etoxadrol (2S,4S,6S configuration), the isothiocyanate group is introduced via nucleophilic aromatic substitution or electrophilic thiocyanation. Key steps include:

-

Activation of the Aromatic Ring : Nitration or halogenation at the meta position to facilitate subsequent substitution.

-

Thiocyanation : Treatment with thiocyanate salts (e.g., KSCN) under acidic or oxidative conditions.

-

Purification : Chromatographic separation to isolate the active enantiomer, yielding etoxadrol-2-isothiocyanate with >98% enantiomeric excess.

This method achieves high potency, with this compound demonstrating four- to fivefold greater affinity for the PCP site than metaphit, a related electrophilic ligand.

Dithiocarbamate Intermediate Routes

Formation of Dithiocarbamate Salts

A widely applicable strategy for isothiocyanate synthesis involves generating dithiocarbamate intermediates from primary amines. For this compound, this requires:

-

Amine Substrate Preparation : Isolation of the etoxadrol-derived amine (2S,4S,6S-2-ethyl-2-aminophenyl-2-piperidyl-1,3-dioxolane).

-

Reaction with Carbon Disulfide (CS₂) : The amine reacts with CS₂ in aqueous or polar solvents (e.g., ethanol, acetone) in the presence of bases like K₂CO₃ or NaOH to form water-soluble dithiocarbamate salts.

Desulfurization to Isothiocyanates

Desulfurization agents convert dithiocarbamates to isothiocyanates. This compound synthesis employs:

-

Di-tert-butyl Dicarbonate (Boc₂O) : Catalyzed by DMAP or DABCO, Boc₂O promotes desulfurization at room temperature, yielding this compound with minimal by-products.

-

Tetrapropylammonium Tribromide (TPATB) : In biphasic water/ethyl acetate systems, TPATB oxidizes dithiocarbamates efficiently, with the organic phase isolating the product.

-

Cyanuric Acid : A one-pot protocol using cyanuric acid in aqueous conditions achieves 85–95% yields, ideal for electron-deficient substrates.

Table 1: Comparison of Desulfurization Methods

| Desulfurization Agent | Conditions | Yield (%) | Purity | Scalability |

|---|---|---|---|---|

| Boc₂O | RT, ethanol, 24 h | 88–92 | High (≥95%) | Moderate |

| TPATB | Biphasic, 1 h | 90–94 | Excellent | High |

| Cyanuric Acid | Aqueous, 1 h | 85–95 | Moderate | High |

Chiral Resolution and Enantioselectivity

Enantiomeric Control Strategies

The 2S,4S,6S configuration is mandatory for PCP-site binding. Synthetic approaches include:

-

Chiral Pool Synthesis : Using naturally occurring chiral precursors to construct the etoxadrol backbone.

-

Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers during dithiocarbamate formation.

-

Asymmetric Catalysis : Transition-metal catalysts with chiral ligands to induce desired stereochemistry, though limited by compatibility with isothiocyanate groups.

Table 2: Enantioselectivity Outcomes by Method

| Method | Enantiomeric Excess (%) | Key Challenge |

|---|---|---|

| Chiral Pool | ≥98 | Limited precursor availability |

| Kinetic Resolution | 90–95 | Cost of resolving agents |

| Asymmetric Catalysis | 80–88 | Catalyst deactivation |

Industrial-Scale Considerations

Solvent and Reagent Optimization

Large-scale production prioritizes safety and cost:

Regulatory Compliance

-

Residual Solvents : Ethanol and acetone (Class 3 solvents) are preferred over dichloromethane (Class 2).

-

By-Product Management : Volatile by-products (e.g., COS, tert-butanol) require controlled evaporation systems.

Analytical Characterization

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Etoxadrol-2-isothiocyanate, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between primary amines and thiophosgene derivatives. Key parameters include reaction temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity ≥95%. Yield is highly sensitive to moisture control, requiring inert atmospheres (argon/nitrogen) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups (e.g., isothiocyanate peak at ~120–130 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Cross-reference spectral data with databases like PubChem or EPA DSSTox .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical splash goggles.

- Ventilation : Use fume hoods for all procedures to mitigate inhalation risks (isothiocyanates are respiratory irritants).

- Waste Disposal : Neutralize residual compound with 10% sodium bicarbonate before disposal in designated hazardous waste containers. Documented protocols should align with OSHA HCS guidelines .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the bioactivity of this compound in cellular models?

- Methodological Answer :

- Dose-Response Curves : Test concentrations spanning 0.1–100 μM to determine IC₅₀ values. Include vehicle controls (e.g., DMSO ≤0.1%).

- Assay Validation : Use positive controls (e.g., staurosporine for apoptosis assays) and replicate experiments (n ≥ 3) to ensure reproducibility.

- Cell Viability Assays : Combine MTT/WST-1 assays with flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects. Normalize data to untreated controls .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across studies?

- Methodological Answer : Conduct a systematic meta-analysis:

- Data Harmonization : Standardize units (e.g., μM vs. ng/mL) and normalize to common controls.

- Variable Identification : Compare assay conditions (e.g., cell line heterogeneity, incubation time, serum concentration).

- Experimental Replication : Reproduce conflicting studies under controlled variables to isolate causative factors. Use statistical tools (ANOVA, Tukey’s HSD) to validate significance .

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

- Methodological Answer :

- Buffering Agents : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to reduce hydrolysis.

- Temperature Control : Store solutions at 4°C for short-term use or -80°C for long-term storage.

- Stability Monitoring : Periodically analyze samples via HPLC to detect degradation products (e.g., thiourea derivatives) .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel chemical environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. nonpolar solvents.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzyme active sites) .

Data Management and Reporting

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer :

- Transparent Reporting : Clearly annotate discrepancies (e.g., shifted NMR peaks) and provide raw data in supplementary materials.

- Contextual Analysis : Discuss potential causes (e.g., solvent polarity, temperature during acquisition).

- Database Cross-Referencing : Align results with authoritative sources (e.g., NIST Chemistry WebBook, PubChem) and cite licensing terms (e.g., CC-BY-NC 4.0) .

Q. What ethical and statistical practices ensure the validity of primary data generated for this compound studies?

- Methodological Answer :

- Blinding : Implement double-blinding in bioactivity assays to reduce bias.

- Power Analysis : Calculate sample sizes a priori (α = 0.05, power = 0.8) to ensure statistical robustness.

- Ethical Compliance : Adhere to institutional review board (IRB) protocols for animal/human cell line usage. Document consent for shared datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.